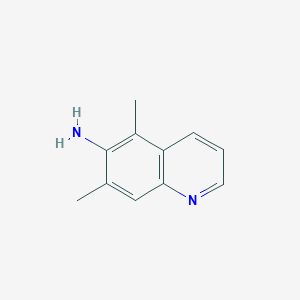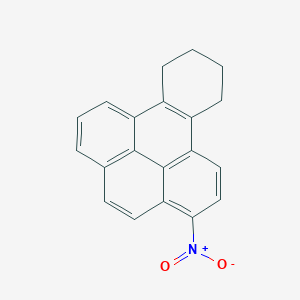
3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene, also known as 3-nitrobenzo(a)pyrene, is a polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic materials. It is a highly toxic and carcinogenic compound that has been extensively studied due to its potential health hazards.
Mechanism Of Action
The mechanism of action of 3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene involves the formation of DNA adducts, which can lead to mutations and cancer. This compound is metabolized in the body by cytochrome P450 enzymes, which convert it into reactive intermediates that can bind to DNA and form adducts. These adducts can interfere with DNA replication and transcription, leading to mutations and cancer.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene are mainly related to its carcinogenic properties. This compound has been shown to induce tumors in various organs, including the lungs, liver, and skin. It can also cause oxidative stress and inflammation, which can contribute to the development of cancer.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene in lab experiments include its well-established carcinogenic and mutagenic properties, as well as its ability to serve as a model compound for studying the metabolism and bioactivation of PAHs. However, its toxicity and carcinogenicity also pose limitations for its use in lab experiments, as it requires special handling and disposal procedures.
Future Directions
There are several future directions for research on 3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene. One area of focus is the development of new methods for detecting and quantifying DNA adducts formed by this compound. Another area of research is the identification of new biomarkers for assessing the exposure and health effects of PAHs in the body. Additionally, there is a need for more studies on the mechanisms of action of this compound and its metabolites, as well as its interactions with other environmental pollutants.
Synthesis Methods
3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene can be synthesized through various methods, including nitration of benzo(a)pyrene, oxidation of 3-nitrochrysene, and reduction of 3-nitro-9,10,11,12-tetrahydrobenzo(e)pyrene oxide. The most commonly used method is the nitration of benzo(a)pyrene, which involves the reaction of benzo(a)pyrene with nitric acid and sulfuric acid.
Scientific Research Applications
3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene has been extensively studied for its carcinogenic and mutagenic properties. It has been shown to induce DNA damage and cause mutations in various cell types. This compound has also been used as a model compound for studying the metabolism and bioactivation of PAHs in the body.
properties
CAS RN |
120812-47-7 |
|---|---|
Product Name |
3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene |
Molecular Formula |
C20H15NO2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
3-nitro-9,10,11,12-tetrahydrobenzo[e]pyrene |
InChI |
InChI=1S/C20H15NO2/c22-21(23)18-11-10-16-14-6-2-1-5-13(14)15-7-3-4-12-8-9-17(18)20(16)19(12)15/h3-4,7-11H,1-2,5-6H2 |
InChI Key |
NFWVIOMLXPIISE-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC5=C4C2=CC=C5 |
Canonical SMILES |
C1CCC2=C(C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC5=C4C2=CC=C5 |
Other CAS RN |
120812-47-7 |
synonyms |
3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



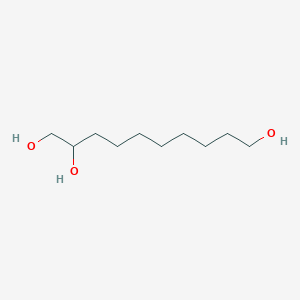
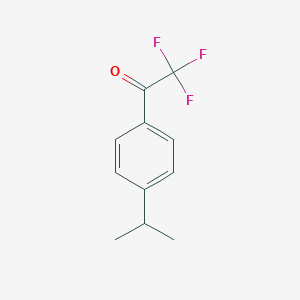
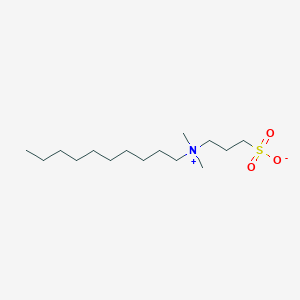
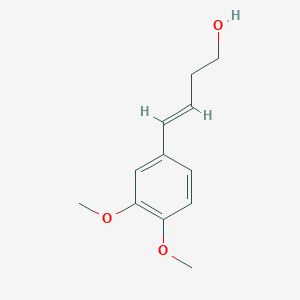
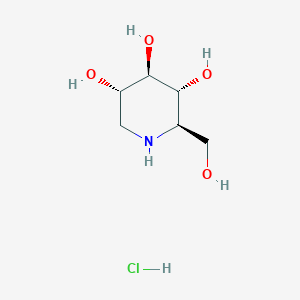
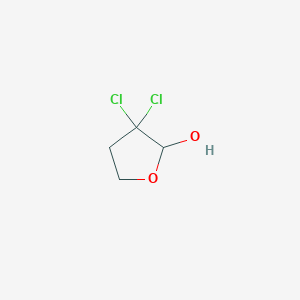
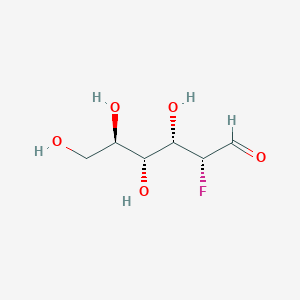
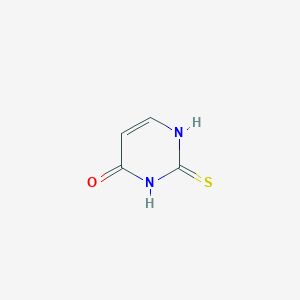
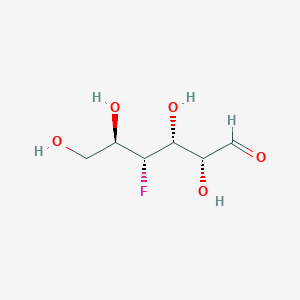
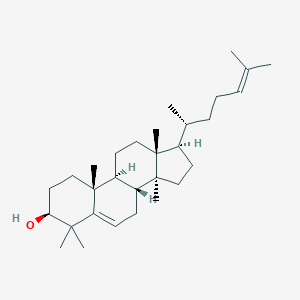
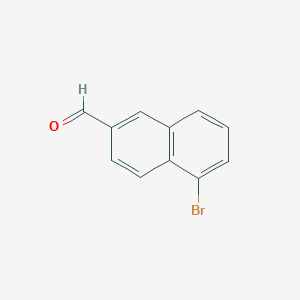
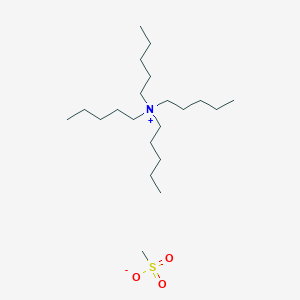
![3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B43597.png)
